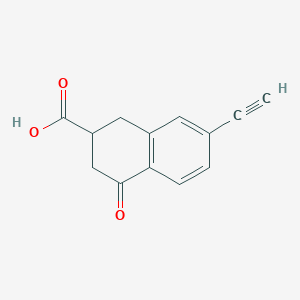
Methyl 2-hydroxy-3-(1-oxidothiomorpholino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-hydroxy-3-(1-oxidothiomorpholino)propanoate is an organic compound with a complex structure that includes a thiomorpholine ring, a hydroxy group, and a methyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-(1-oxidothiomorpholino)propanoate typically involves the reaction of thiomorpholine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the thiomorpholine to the acrylate. The reaction mixture is then subjected to oxidation using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the oxidothiomorpholino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Methyl 2-hydroxy-3-(1-oxidothiomorpholino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove the oxidothiomorpholino group or reduce other functional groups within the molecule.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions involving the hydroxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional ketone or aldehyde groups, while reduction may produce simpler alcohols or hydrocarbons.
科学的研究の応用
Methyl 2-hydroxy-3-(1-oxidothiomorpholino)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Methyl 2-hydroxy-3-(1-oxidothiomorpholino)propanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxidothiomorpholino group can form specific interactions with active sites of enzymes, potentially inhibiting their activity. The hydroxy and ester groups may also play a role in binding to biological molecules, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate: This compound has a similar ester and hydroxy group but lacks the thiomorpholine ring.
Methyl 3-(1H-pyrrol-2-yl)propanoate: Contains a pyrrole ring instead of a thiomorpholine ring.
Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate: Similar in structure but with a different aromatic ring.
Uniqueness
Methyl 2-hydroxy-3-(1-oxidothiomorpholino)propanoate is unique due to the presence of the oxidothiomorpholino group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C8H15NO4S |
|---|---|
分子量 |
221.28 g/mol |
IUPAC名 |
methyl 2-hydroxy-3-(1-oxo-1,4-thiazinan-4-yl)propanoate |
InChI |
InChI=1S/C8H15NO4S/c1-13-8(11)7(10)6-9-2-4-14(12)5-3-9/h7,10H,2-6H2,1H3 |
InChIキー |
PBMGMANXNJEHAE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CN1CCS(=O)CC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12851649.png)
![5-Iodo-1H-imidazo[4,5-b]pyridine](/img/structure/B12851657.png)

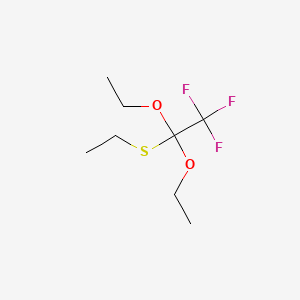
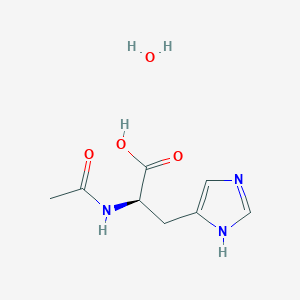
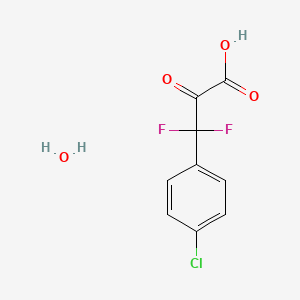
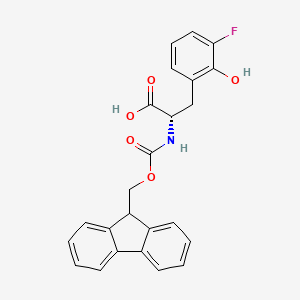
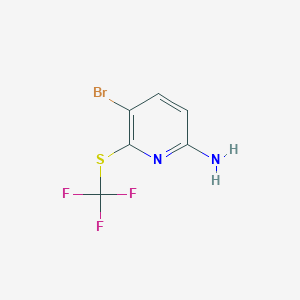
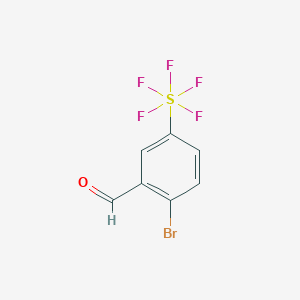
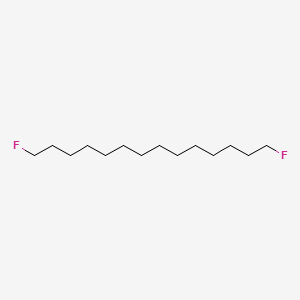
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12851729.png)
